Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC20200474
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11BrN2O2 |
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Molecular Weight | 247.09 g/mol |
IUPAC Name | ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3 |
Standard InChI Key | BWRLHBUPDPHAQT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)CBr |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CHBrNO) features a pyrazole ring substituted at the 1-position with a methyl group, a bromomethyl group at the 5-position, and an ethyl carboxylate at the 4-position. The bromomethyl (-CHBr) moiety introduces reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions .
Comparative Physicochemical Data
While direct data for this compound is scarce, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CHBrNO) provides a relevant analog:
The bromomethyl variant likely exhibits higher molecular weight (248.08 g/mol) and altered lipophilicity due to the -CHBr group.
Synthetic Methodologies
Bromination Strategies
The synthesis of brominated pyrazoles often involves electrophilic aromatic substitution or side-chain bromination. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via tribromophosphine (PBr)-mediated bromination of a hydroxy precursor . Adapting this method, bromomethylation could involve radical bromination of a methyl group using N-bromosuccinimide (NBS) under UV light .
Key Reaction Steps (Hypothetical Pathway)
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Precursor Synthesis: Ethyl 1-methyl-1H-pyrazole-4-carboxylate is methylated at the 5-position.
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Bromomethylation: NBS and a radical initiator (e.g., AIBN) in CCl introduce the bromomethyl group.
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Purification: Column chromatography isolates the product, with yields estimated at 70–85% based on analogous reactions .
Hydrolysis and Functionalization
The ethyl ester group can be hydrolyzed to a carboxylic acid using NaOH in methanol/water (91% yield) , enabling further derivatization:
Applications in Drug Discovery
Role as a Building Block
Brominated pyrazoles serve as precursors for Suzuki-Miyaura cross-couplings. For instance, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate—a related compound—undergoes palladium-catalyzed coupling to introduce aryl groups . The bromomethyl variant offers additional versatility for nucleophilic substitutions (e.g., with amines or thiols).
Biological Activity
While specific data for this compound is unavailable, pyrazole derivatives exhibit:
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Antimicrobial Properties: Analogs show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
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Enzyme Inhibition: CYP1A2 inhibition is noted in similar bromopyrazoles .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate anticancer and antiviral activity.
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Green Chemistry: Explore solvent-free bromination using mechanochemistry.
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